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Introduction: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, identified by its CAS number

151103-08-1, is a specialized organofluorine compound that has become indispensable in

modern medicinal chemistry.[1][2][3] This off-white solid serves as a critical intermediate in the

synthesis of high-value pharmaceuticals, most notably Roflumilast.[1][4] Roflumilast is a

selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of severe chronic

obstructive pulmonary disease (COPD).[1] The incorporation of the difluoromethoxy group is a

key feature, as it can enhance the lipophilicity and metabolic stability of the final drug molecule,

improving its pharmacokinetic properties.[5] This guide provides an in-depth overview of the

compound's properties, synthetic history, and detailed experimental protocols for its

preparation.

Physicochemical and Quantitative Data
The key properties of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde are summarized below.

These specifications are critical for its use in pharmaceutical manufacturing, where high purity

and consistency are paramount.[1]
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Property Value

CAS Number 151103-08-1

Molecular Formula C₈H₆F₂O₃

Molecular Weight 188.13 g/mol [6]

Appearance Off-white to white powder/solid[1][2]

Melting Point 83 - 90°C[2][3]

Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1][2]

Density 1.4 ± 0.1 g/cm³[1]

Purity (Assay) Typically ≥99.0%[1]

LogP 1.28[1]

Polar Surface Area 46.53 Å²[1]

Synthetic History and Methodologies
The primary challenge in synthesizing 4-(Difluoromethoxy)-3-hydroxybenzaldehyde lies in the

selective difluoromethylation of the 4-position hydroxyl group of the precursor, 3,4-

dihydroxybenzaldehyde (protocatechualdehyde), while leaving the 3-position hydroxyl group

unprotected. Several methods have been developed to achieve this transformation, utilizing

different difluoromethylating agents and reaction conditions.

The most common synthetic strategies involve:

Reaction with Chloro(difluoro)acetate Derivatives: Using reagents like methyl 2-chloro-2,2-

difluoroacetate or sodium chlorodifluoroacetate in the presence of a base.[2][4]

Reaction with Chlorodifluoromethane (Freon-22): This method involves bubbling

chlorodifluoromethane gas through a solution of the precursor and a base, often with a

phase-transfer catalyst to improve efficiency.[7]

The choice of methodology often depends on factors like scalability, cost, yield, and

environmental considerations. Innovations in synthetic methods aim to improve yield, reduce
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the formation of by-products (such as the disubstituted product), and utilize greener chemistry

principles.[1][4]

Comparative Summary of Synthetic Protocols
Starting
Material

Difluorom
ethylating
Agent

Base /
Catalyst

Solvent
Temp.
(°C)

Time (h) Yield (%)

3,4-

Dihydroxyb

enzaldehy

de

Methyl 2-

chloro-2,2-

difluoroace

tate

K₂CO₃ DMF 60 - 65 3 38[2]

3,4-

Dihydroxyb

enzaldehy

de

Sodium

chlorodifluo

roacetate

Na₂CO₃ DMF / H₂O 80 6 57.5[4]

3,4-

Dihydroxyb

enzaldehy

de

Chlorodiflu

oromethan

e (gas)

NaOH / n-

Bu₄NBr

1,4-

Dioxane
80 5 - 6 43.6[7]

3,4-

Dihydroxyb

enzaldehy

de

Methyl

chlorodifluo

roacetate

NaOH /

Bu₄NBr
H₂O 60 - 65 3 79.4[8]

Experimental Protocols
Below are detailed experimental methodologies for two distinct synthetic routes.

Protocol 1: Synthesis via Sodium Chlorodifluoroacetate
This protocol, adapted from patent literature, describes a high-efficiency method using a solid

difluoromethylating agent.[4]

Reagents:
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3,4-Dihydroxybenzaldehyde (5.1 g, 36.9 mmol)

Sodium Carbonate (Na₂CO₃) (11.73 g, 110.7 mmol)

Sodium Chlorodifluoroacetate (8.57 g, 56.1 mmol)

N,N-Dimethylformamide (DMF) (250 mL)

Water (20 mL)

1.0 M Hydrochloric Acid (HCl)

Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Petroleum Ether

Procedure:

Suspend 3,4-dihydroxybenzaldehyde (5.1 g) and sodium carbonate (11.73 g) in 250 mL of

DMF in a 100 mL round-bottomed flask.

Add a solution of sodium chlorodifluoroacetate (8.57 g) in 20 mL of water.

Heat the reaction mixture to 80°C and maintain for 6 hours with stirring.

After the reaction is complete, cool the mixture to room temperature.

Adjust the pH of the reaction liquor to 5-6 using 1.0 M hydrochloric acid.

Extract the product with ethyl acetate (3 x 20 mL).

Collect the organic phases and dry over anhydrous MgSO₄.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography using an eluent of ethyl

acetate:petroleum ether (1:20) to yield the final product (3.99 g, 57.5% yield).[4]
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Protocol 2: Synthesis via Chlorodifluoromethane Gas
This method, outlined in a Chinese patent, utilizes chlorodifluoromethane gas and a phase-

transfer catalyst.[7]

Reagents:

3,4-Dihydroxybenzaldehyde (5.00 g, 36.2 mmol)

n-Butylammonium Bromide (0.117 g, 0.362 mmol)

Isopropanol (60 mL)

30% Sodium Hydroxide (NaOH) solution

Chlorodifluoromethane (gas)

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Petroleum Ether

Procedure:

Dissolve 3,4-dihydroxybenzaldehyde (5.00 g) and n-butylammonium bromide (0.117 g) in

isopropanol (60 mL) in a suitable reaction vessel.

Stir the solution at room temperature for 20 minutes.

Add 30% sodium hydroxide solution (1.59 g, 39.82 mmol) and stir at room temperature for

an additional 30 minutes.

Slowly warm the mixture to 60-65°C and begin bubbling chlorodifluoromethane gas into the

reaction.

After 1.5 hours, add another portion of 30% NaOH solution (0.43 g, 10.86 mmol).
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After another 1.5 hours, add a final portion of 30% NaOH solution (0.43 g, 10.86 mmol).

Continue the reaction for a total of 5-6 hours, then cool to 15°C and quench the reaction by

adding water.

Filter to remove any solid residue and extract the filtrate with ethyl acetate.

Combine the organic phases, wash with water until neutral, and dry over anhydrous Na₂SO₄.

Evaporate the solvent and purify the residue by silica gel column chromatography (petroleum

ether:ethyl acetate 5:1) to obtain the product as a white solid powder (yield 43.6%).[7]

Diagrams of Synthetic and Logical Pathways
The following diagrams illustrate the general synthetic workflow and the compound's role in the

development of a PDE4 inhibitor.

General Synthetic Workflow for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

3,4-Dihydroxybenzaldehyde
(Protocatechualdehyde)

Selective O-Difluoromethylation
(Base, Solvent, Heat)

 Precursor

Difluoromethylating Agent
(e.g., CHClF₂ or ClCF₂COONa)

 Reagent

Workup & Purification
(Extraction, Chromatography)

 Crude Product 4-(Difluoromethoxy)-3-
hydroxybenzaldehyde

 Final Product

Click to download full resolution via product page

Caption: A flowchart of the generalized synthesis process.

Role as a Key Intermediate for PDE4 Inhibition

4-(Difluoromethoxy)-3-
hydroxybenzaldehyde

Multi-step
Synthesis

 Key Building Block Roflumilast Produces Phosphodiesterase-4
(PDE4) Enzyme

 Binds to & Inhibits Inhibition of PDE4
(Anti-inflammatory effect)

 Leads to

Click to download full resolution via product page

Caption: The logical flow from intermediate to final drug target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.innospk.com/en/?news/grok-exploring-4-difluoromethoxy-3-hydroxybenzaldehyde-a-key-roflumilast-intermediate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2266224.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2266224_EN.htm
https://patents.google.com/patent/CN105732348A/en
https://patents.google.com/patent/CN105732348A/en
https://cymitquimica.com/cas/151103-08-1/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Difluoromethoxy-3-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Difluoromethoxy-3-hydroxybenzaldehyde
https://patents.google.com/patent/CN103467260A/en
https://patents.google.com/patent/CN103467260A/en
https://www.echemi.com/products/pd1910291001-4-difluoromethoxy-3-hydroxybenzaldehyde.html
https://www.benchchem.com/product/b128312#discovery-and-synthetic-history-of-4-difluoromethoxy-3-hydroxybenzaldehyde
https://www.benchchem.com/product/b128312#discovery-and-synthetic-history-of-4-difluoromethoxy-3-hydroxybenzaldehyde
https://www.benchchem.com/product/b128312#discovery-and-synthetic-history-of-4-difluoromethoxy-3-hydroxybenzaldehyde
https://www.benchchem.com/product/b128312#discovery-and-synthetic-history-of-4-difluoromethoxy-3-hydroxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

